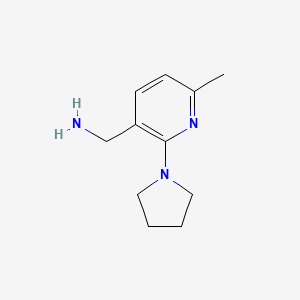

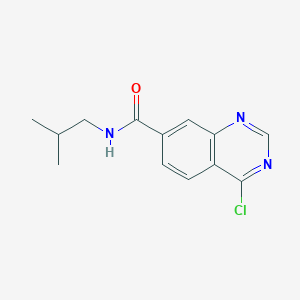

![molecular formula C10H11N3OS B1452168 5-[2-(Phenylthio)ethyl]-1,3,4-oxadiazol-2-amine CAS No. 1105194-76-0](/img/structure/B1452168.png)

5-[2-(Phenylthio)ethyl]-1,3,4-oxadiazol-2-amine

Übersicht

Beschreibung

5-[2-(Phenylthio)ethyl]-1,3,4-oxadiazol-2-amine is a chemical compound with the molecular formula C10H11N3OS . It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular weight of 5-[2-(Phenylthio)ethyl]-1,3,4-oxadiazol-2-amine is 221.28 . The exact molecular structure is not provided in the search results.Wissenschaftliche Forschungsanwendungen

Antidiabetic, Antioxidant, and Anti-obesity Effects

- Summary of Application: This compound has been studied for its potential antidiabetic, antioxidant, and anti-obesity effects. The study aimed to estimate these activities of four 2-(phenylthio)-ethyl benzoate derivatives using standard biomedical assays .

- Methods of Application: The compound was tested for its ability to inhibit α-amylase and α-glycosidase, enzymes involved in carbohydrate metabolism and thus diabetes. The antioxidant activity was evaluated using the β-carotene linoleic acid and DPPH methods. The anti-lipase activity, relevant to obesity, was also tested .

- Results: The 2a compound showed potent antidiabetic activity with IC50 doses of 3.57 ± 1.08 and 10.09 ± 0.70 μg/ml for α-amylase and α-glycosidase inhibition, respectively. It also showed high antioxidant activity and potential anti-lipase activity with an IC50 dose of 107.95 ± 1.88 μg/ml .

Antitumor, Antibacterial, and Antifungal Activities

- Summary of Application: The compound was synthesized and evaluated for its potential antitumor, antibacterial, and antifungal activities .

- Methods of Application: The compound was characterized and evaluated for its cytotoxic activity in MCF-7-human carcinoma cells. It was also tested for its antibacterial activity against several bacterial strains and Candida albicans .

- Results: The compounds showed a significant decrease in the average of G2-M phase in MCF-7 cells, suggesting potential anticancer activity. They also showed antimicrobial potential with MIC value average (3.125–6.25 mg/ml), compared with ampicillin (0.001–3.125 mg/ml) .

High Refractive Index Monomer

- Summary of Application: The compound, specifically 2-phenyl-2-(phenylthio)ethyl acrylate, is a sulfur-containing high refractive index monomer. It finds applications in plastic materials where the high refractive index property can be advantageously used to make lightweight materials with high transparency .

- Methods of Application: The compound is synthesized and its refractive index is measured. It is then incorporated into plastic materials to enhance their optical properties .

- Results: The compound has been found to significantly increase the refractive index of the plastic materials it is incorporated into, leading to materials with high transparency .

High Refractive Index Monomer

- Summary of Application: The compound, specifically 2-phenyl-2-(phenylthio)ethyl acrylate, is a sulfur-containing high refractive index monomer. It finds applications in plastic materials where the high refractive index property can be advantageously used to make lightweight materials with high transparency .

- Methods of Application: The compound is synthesized and its refractive index is measured. It is then incorporated into plastic materials to enhance their optical properties .

- Results: The compound has been found to significantly increase the refractive index of the plastic materials it is incorporated into, leading to materials with high transparency .

Eigenschaften

IUPAC Name |

5-(2-phenylsulfanylethyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS/c11-10-13-12-9(14-10)6-7-15-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQRSNFWUSGHUIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCC2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[2-(Phenylthio)ethyl]-1,3,4-oxadiazol-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(3,5-Dimethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1452085.png)

![3-[1-phenyl-3-(4-phenylphenyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1452091.png)

![(R)-7-(2,3-Dihydro-1H-inden-2-YL)-1,7-diazaspiro[4.4]nonan-6-one](/img/structure/B1452092.png)

![(5-Bromofuro[2,3-b]pyridin-2-yl)methanol](/img/structure/B1452102.png)

![Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate hydrochloride](/img/structure/B1452105.png)